2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole
CAS No.:
Cat. No.: VC17687743
Molecular Formula: C8H10INO
Molecular Weight: 263.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10INO |
|---|---|
| Molecular Weight | 263.08 g/mol |
| IUPAC Name | 2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C8H10INO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2 |
| Standard InChI Key | CCIMHUXIDDYPCO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)N=C(O2)CI |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a benzoxazole core with a tetrahydro modification (4,5,6,7-tetrahydro), reducing aromaticity and increasing conformational flexibility. The iodomethyl group (-CH₂I) at position 2 introduces steric bulk and polarizability, which influence intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀INO |
| Molecular Weight | 263.08 g/mol |
| LogP (Predicted) | 1.2–1.99 |
| Solubility | Moderate in organic solvents |
| Hydrogen Bond Acceptors | 2 (N and O) |
Data derived from computational models and analog comparisons .
Reactivity and Stability
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves halogenation of precursor benzoxazoles. A common pathway (adapted from ) includes:
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Cyclization of 2-aminophenol: Reacted with carbon disulfide and potassium hydroxide to form benzoxazole-2-thiol.
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Iodomethylation: Treatment with iodomethane or iodine in the presence of a base introduces the iodomethyl group.
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Tetrahydro Modification: Hydrogenation under controlled pressure saturates the benzene ring.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | KOH, CS₂, methanol, reflux | 75–80% |
| Iodomethylation | CH₃I, K₂CO₃, acetone, RT | 60–65% |
| Hydrogenation | H₂ (3 atm), Pd/C, ethanol | 70–75% |
Optimization Challenges
Low yields in iodomethylation (60–65%) stem from competing side reactions, such as over-alkylation. Catalytic optimization and phase-transfer agents are under investigation to improve efficiency.
Characterization and Analytical Profiling
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for structural confirmation:
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¹H NMR: Peaks at δ 1.5–2.0 ppm (tetrahydro CH₂), δ 3.8 ppm (CH₂I), and δ 6.9–7.2 ppm (aromatic protons).
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MS: Molecular ion peak at m/z 263.08 (M⁺), with fragments at m/z 135 (benzoxazole ring) and m/z 127 (I-CH₂) .
Applications in Medicinal Chemistry
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Antibacterial Drug Development: The iodine atom’s electronegativity could strengthen target binding in bacterial enzymes.
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Radiotracer Synthesis: The isotope ¹²³I enables imaging applications in diagnostic oncology.
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Prodrug Design: Hydrolytic cleavage of the C-I bond may facilitate controlled drug release.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action against microbial and cancer targets.
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Derivatization Campaigns: Explore substituents at the iodomethyl position to modulate activity.
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Toxicological Profiling: Assess in vivo safety and pharmacokinetics in model organisms.
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